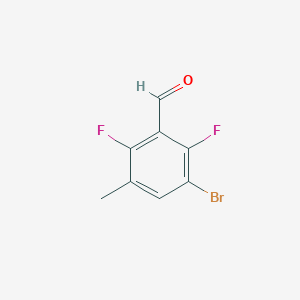

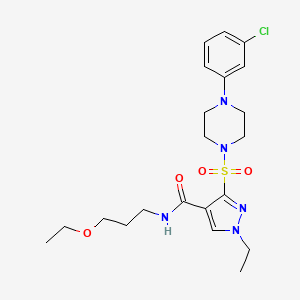

N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Fluorescent Molecular Probes

N-(4-(N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)isobutyramide and similar compounds exhibit properties valuable in the development of fluorescent molecular probes. These compounds show strong solvent-dependent fluorescence, correlated with solvent polarity, arising from intramolecular charge transfer. Their fluorescence-environment dependence, long emission wavelengths, high fluorescence quantum yields, and large Stokes shifts make them suitable for creating ultrasensitive probes for studying biological events and processes (Diwu et al., 1997).

Corrosion Inhibition

Derivatives of this compound, specifically thiophene Schiff base compounds, have been investigated for their ability to inhibit corrosion on mild steel surfaces in acidic solutions. These studies reveal that such compounds are effective corrosion inhibitors, with efficiency increasing alongside inhibitor concentration. Their adsorption on steel surfaces complies with Langmuir’s isotherm, highlighting their potential in protecting metals against corrosion in industrial applications (Daoud et al., 2014).

Tautomeric Behavior and Spectroscopic Analysis

Research into sulfonamide derivatives, including those similar to this compound, has explored their tautomeric behavior using spectroscopic methods. These studies are crucial in understanding the pharmaceutical and biological activities of such compounds, as molecular conformation significantly impacts these properties. Through infrared and nuclear magnetic resonance spectroscopy, insights into the tautomeric forms of these molecules enhance our understanding of their behavior in biological systems (Erturk et al., 2016).

Antimicrobial Activity

Compounds structurally related to this compound have been synthesized and assessed for their antimicrobial efficacy against a variety of bacterial and fungal pathogens. Notably, certain derivatives exhibited potent activity, surpassing that of reference drugs, against Gram-positive and Gram-negative bacteria as well as fungi. This demonstrates their potential as leads in the development of new antimicrobial agents (Ghorab et al., 2017).

Properties

IUPAC Name |

N-[4-[[2-(dimethylamino)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3S2/c1-13(2)18(22)20-15-5-7-16(8-6-15)26(23,24)19-11-17(21(3)4)14-9-10-25-12-14/h5-10,12-13,17,19H,11H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFAVCYAZBBWCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide](/img/structure/B2419459.png)

![2-Phenylcyclopenta[b]chromene-1-carbaldehyde](/img/structure/B2419462.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4-(isopropylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2419464.png)

![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2419465.png)

![4-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2419466.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-2-carboxylic acid](/img/structure/B2419467.png)

![5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2419468.png)

![N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2419470.png)

![1-(2-Ethoxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2419472.png)